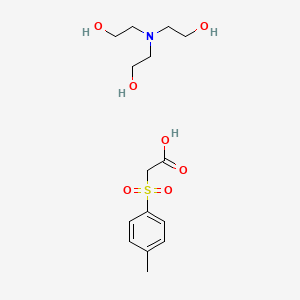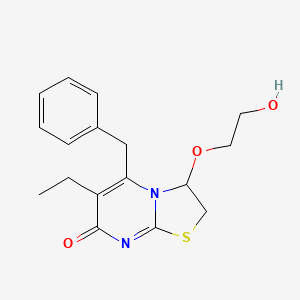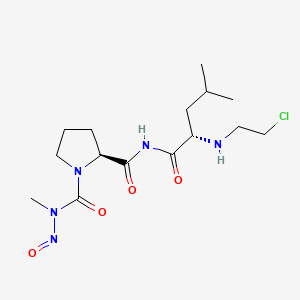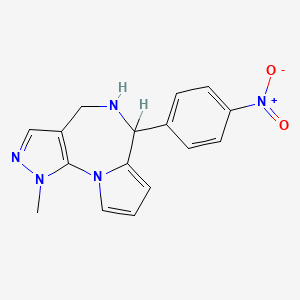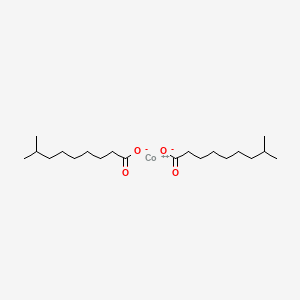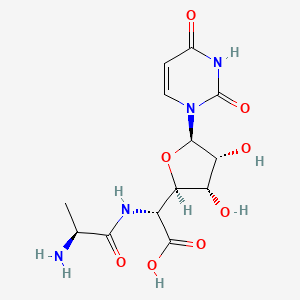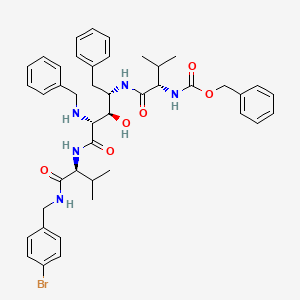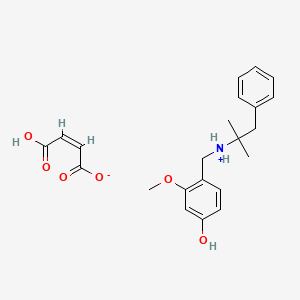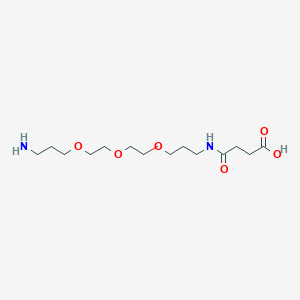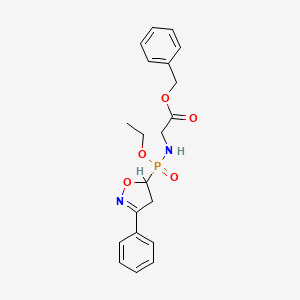
N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester is a complex organic compound that features a unique combination of functional groups, including an isoxazoline ring, a phosphonoyl group, and a glycine benzyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester typically involves a multi-step process. One common method includes the [2+3] cycloaddition reaction of nitrile oxides with olefins to form the isoxazoline ring . The phosphonoyl group can be introduced through a reaction with a suitable phosphonate reagent under controlled conditions . The final step involves the esterification of glycine with benzyl alcohol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester can undergo various chemical reactions, including:
Oxidation: The isoxazoline ring can be oxidized to form isoxazole derivatives.
Reduction: The phosphonoyl group can be reduced to a phosphine oxide under specific conditions.
Substitution: The benzyl ester group can be substituted with other ester groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like sulfuric acid or p-toluenesulfonic acid are used in transesterification reactions.
Major Products Formed
Oxidation: Isoxazole derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various ester derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester involves its interaction with specific molecular targets. The isoxazoline ring can interact with enzymes or receptors, potentially inhibiting their activity . The phosphonoyl group may participate in binding to metal ions or other biomolecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
125674-72-8 |
|---|---|
Molekularformel |
C20H23N2O5P |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
benzyl 2-[[ethoxy-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phosphoryl]amino]acetate |
InChI |
InChI=1S/C20H23N2O5P/c1-2-26-28(24,20-13-18(22-27-20)17-11-7-4-8-12-17)21-14-19(23)25-15-16-9-5-3-6-10-16/h3-12,20H,2,13-15H2,1H3,(H,21,24) |
InChI-Schlüssel |
MXQZFOLRLJIWSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1CC(=NO1)C2=CC=CC=C2)NCC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


